molecular formula C12H11NO2 B110068 4,4'-Iminodiphenol CAS No. 1752-24-5

4,4'-Iminodiphenol

Cat. No. B110068
CAS RN: 1752-24-5
M. Wt: 201.22 g/mol
InChI Key: YRUPBAWWCPVHFT-UHFFFAOYSA-N
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Description

4,4’-Iminodiphenol is a chemical compound with the molecular formula C12H11NO2 . It has an average mass of 201.221 Da and a monoisotopic mass of 201.078979 Da . It is also known by other names such as 4- (4-hydroxyanilino)phenol .


Molecular Structure Analysis

The 4,4’-Iminodiphenol molecule contains a total of 27 bonds. There are 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 2 aromatic hydroxyls .


Physical And Chemical Properties Analysis

4,4’-Iminodiphenol has a density of 1.3±0.1 g/cm3, a boiling point of 363.0±17.0 °C at 760 mmHg, and a flash point of 158.8±11.5 °C . It has 3 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 2.68 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Imines: Imines, including 4,4'-Iminodiphenol derivatives, are used in various chemical synthesis processes. For example, compounds like (E)-4-methyl-2-((o-tolylimino)methyl)phenol were synthesized and structurally analyzed using single crystal X-ray diffraction and Density Functional Theory (DFT) calculations. These compounds are considered as potential drug-like candidates due to their physiochemical properties (Tatlidil et al., 2022).

Molecular and Biological Applications

  • Antioxidant and Antimicrobial Properties

    A series of imino and amino derivatives of 4-hydroxycoumarins, which are structurally related to 4,4'-Iminodiphenol, demonstrated significant antioxidant and antimicrobial activities. These derivatives showed potential as novel agents for biological applications (Vukovic et al., 2010).

  • DNA Interaction Studies

    The study of imine compounds for interaction with DNA reveals their potential in biochemical applications. For instance, (E)-2-((4-tert-butylbenzylimino)methyl)-4-methoxyphenol binds with DNA proteins through weak non-covalent interactions, suggesting its utility in molecular biology (Zeyrek et al., 2019).

Material Science and Photocatalysis

  • Use in Organic Solar Cells

    4,4'-Biphenol, a compound closely related to 4,4'-Iminodiphenol, has been used as a "molecular lock" in blends of fluorine-containing polymer or small molecule donors and fullerene acceptors. This application enhances the efficiency and stability of organic solar cells (Cheng et al., 2016).

  • Photocatalytic Degradation

    The photocatalytic degradation of pollutants like 4-nitrophenol was investigated using photocatalysts related to 4,4'-Iminodiphenol, demonstrating their potential in environmental applications (Nezamzadeh-Ejhieh & Khorsandi, 2014).

Electrochemical Applications

  • Electrochemical Properties: The synthesis and electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were studied, indicating the potential of such compounds in semiconductor applications (Kaya & Yıldırım, 2007).

properties

IUPAC Name

4-(4-hydroxyanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUPBAWWCPVHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061945
Record name Phenol, 4,4'-iminobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Iminodiphenol

CAS RN

1752-24-5
Record name 4,4′-Dihydroxydiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1752-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenol, 4,4'-iminobis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-iminobis-
Source EPA Chemicals under the TSCA
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Record name Phenol, 4,4'-iminobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-iminodiphenol
Source European Chemicals Agency (ECHA)
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Record name PHENOL, 4,4'-IMINOBIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YI Blokhin, IA Lyubimov, AM Bagautdinov… - Russian Chemical …, 2021 - Springer
Binuclear non-symmetrical phosphor(ɪɪɪ)arene macrocyclic phosphonite bearing different aromatic fragments (Ar 1 ≠Ar 2 ) was synthesized using two different bisphenols (4,4′-…
Number of citations: 1 link.springer.com
ЮИ БЛОХИН, ИА ЛЮБИМОВ, АМ БАГАУТДИНОВ… - ИЗВЕСТИЯ АКАДЕМИИ … - elibrary.ru
Синтезирован новый несимметричный по ароматическим фрагментам (Ar 1≠ Ar 2) биядерный фосфор (III) ареновый макроциклофосфонит на основе отличающихся по …
Number of citations: 0 elibrary.ru

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